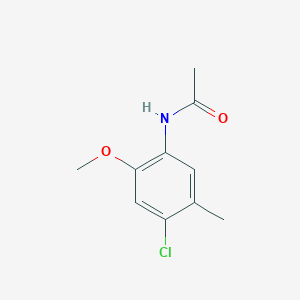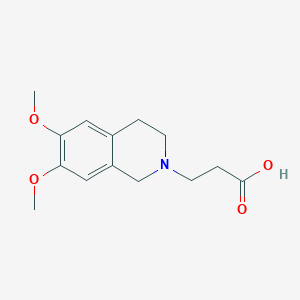![molecular formula C16H17Cl2N3O2 B5630254 N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B5630254.png)
N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide involves multiple steps, including interactions between specific acetamide moieties with diverse reagents. For instance, novel bis(pyrazol-5-ols) and pyridones have been synthesized via interactions involving similar acetamide structures, indicating the complexity and versatility in the synthesis routes of such compounds (Arafat et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds akin to N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide is characterized by the presence of cyclopropane, pyrazole, and acetamide moieties. These structural features contribute to the compound's reactivity and interaction with other molecules. The spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives, for example, demonstrate the influence of cyclopropane and pyrazole structures on the compound's activity, hinting at the intricate structure-activity relationship within these molecules (Maruoka et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of such compounds is highlighted by their participation in various reactions, leading to the formation of new derivatives with potentially significant properties. For instance, the reaction involving cyanoacetylation of aminopyrazoles to produce pyrazolo[3,4-d]pyrimidin-6-yl acetonitrile derivatives showcases the compound's reactivity and the potential to generate diverse chemical structures with unique properties (Salaheldin, 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of compounds like N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide, are crucial for understanding their behavior in different environments and applications. The crystalline structure, as determined by X-ray diffraction, provides insights into the molecule's stability and interactions at the atomic level. For example, the crystal structure analysis of a novel pyrazole derivative provided valuable information about its stability and intermolecular interactions, which are essential for predicting the compound's behavior in various applications (Naveen et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O2/c1-21(8-12-7-14(20-19-12)10-2-3-10)16(22)9-23-15-5-4-11(17)6-13(15)18/h4-7,10H,2-3,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNBPNPZAAOVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=NN1)C2CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5630185.png)
![1-(tetrahydro-2-furanylcarbonyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-diazepane](/img/structure/B5630187.png)

![1-methyl-2-oxo-8-(3-pyridin-3-ylpropanoyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5630203.png)
![2-{[3-cyclopentyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5630210.png)
![6-methyl-4-{[2-oxo-2-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5630218.png)
![4-[(3,3-diphenylpiperidin-1-yl)acetyl]morpholine](/img/structure/B5630225.png)



![4-[1-(2-methoxyphenyl)cyclopentyl]phenol](/img/structure/B5630260.png)
![3-(2-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5630264.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6-ethyl-N-methylpyrimidin-4-amine](/img/structure/B5630271.png)